Cas no 1221793-63-0 (2-Ethoxy-8-methylquinoline)

2-エトキシ-8-メチルキノリンは、キノリン骨格にエトキシ基とメチル基がそれぞれ2位と8位に導入された有機化合物です。分子式C12H13NOで表され、分子量は187.24です。この化合物は、医薬品中間体や有機合成のビルディングブロックとしての応用が期待されています。特に、電子供与性のエトキシ基と立体障害をもたらすメチル基の組み合わせにより、特異的な反応性や選択性を示す点が特徴です。高い純度と安定性を有し、精密有機合成における有用性が注目されています。

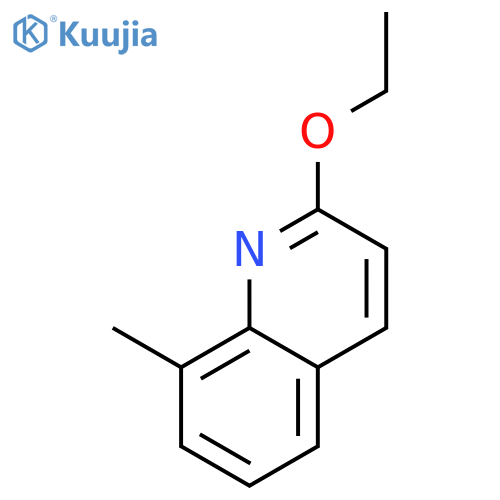

2-Ethoxy-8-methylquinoline structure

商品名:2-Ethoxy-8-methylquinoline

CAS番号:1221793-63-0

MF:C12H13NO

メガワット:187.237723112106

MDL:MFCD16036158

CID:1024506

PubChem ID:53217394

2-Ethoxy-8-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxy-8-methylquinoline

- MFCD16036158

- 1221793-63-0

- BS-21259

- DB-365063

- Quinoline, 2-ethoxy-8-methyl-

- DTXSID50682436

- SB68227

- WYB79363

- CS-0442663

- AKOS006334207

-

- MDL: MFCD16036158

- インチ: InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3

- InChIKey: ATBOAPKGWCCESM-UHFFFAOYSA-N

- ほほえんだ: CCOC1=NC2=C(C)C=CC=C2C=C1

計算された属性

- せいみつぶんしりょう: 187.10000

- どういたいしつりょう: 187.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12000

- LogP: 2.94190

2-Ethoxy-8-methylquinoline セキュリティ情報

2-Ethoxy-8-methylquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Ethoxy-8-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B433698-50mg |

2-Ethoxy-8-methylquinoline |

1221793-63-0 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM145230-100g |

2-ethoxy-8-methylquinoline |

1221793-63-0 | 95% | 100g |

$631 | 2023-02-18 | |

| abcr | AB274183-25 g |

2-Ethoxy-8-methylquinoline; 98% |

1221793-63-0 | 25g |

€279.00 | 2022-06-11 | ||

| abcr | AB274183-100 g |

2-Ethoxy-8-methylquinoline; 98% |

1221793-63-0 | 100g |

€595.00 | 2022-06-11 | ||

| Apollo Scientific | OR901702-5g |

2-Ethoxy-8-methylquinoline |

1221793-63-0 | 98% | 5g |

£100.00 | 2025-02-20 | |

| TRC | B433698-100mg |

2-Ethoxy-8-methylquinoline |

1221793-63-0 | 100mg |

$ 80.00 | 2022-06-07 | ||

| TRC | B433698-10mg |

2-Ethoxy-8-methylquinoline |

1221793-63-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR901702-25g |

2-Ethoxy-8-methylquinoline |

1221793-63-0 | 98% | 25g |

£185.00 | 2025-02-20 | |

| Apollo Scientific | OR901702-100g |

2-Ethoxy-8-methylquinoline |

1221793-63-0 | 98% | 100g |

£435.00 | 2025-02-20 | |

| abcr | AB274183-5g |

2-Ethoxy-8-methylquinoline, 98%; . |

1221793-63-0 | 98% | 5g |

€144.00 | 2024-04-20 |

2-Ethoxy-8-methylquinoline 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1221793-63-0 (2-Ethoxy-8-methylquinoline) 関連製品

- 885687-65-0(2-Methoxy-8-methylquinoline)

- 861581-28-4(2-Methoxy-6,8-dimethylquinoline)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1221793-63-0)2-Ethoxy-8-methylquinoline

清らかである:99%

はかる:100g

価格 ($):573.0